molecular formula C19H25NO2 B5188013 N-(1-adamantyl)-2-(3-methylphenoxy)acetamide

N-(1-adamantyl)-2-(3-methylphenoxy)acetamide

Cat. No.: B5188013
M. Wt: 299.4 g/mol
InChI Key: ADJSWYVJBKVERM-UHFFFAOYSA-N
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Description

N-(1-adamantyl)-2-(3-methylphenoxy)acetamide is a synthetic organic compound characterized by the presence of an adamantyl group, a phenoxy group, and an acetamide moiety The adamantyl group is a bulky, rigid structure derived from adamantane, which is known for its stability and unique three-dimensional shape The phenoxy group is an aromatic ether, and the acetamide group is a common functional group in organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-adamantyl)-2-(3-methylphenoxy)acetamide typically involves the following steps:

    Formation of the Phenoxy Intermediate: The starting material, 3-methylphenol, is reacted with an appropriate halogenating agent (e.g., bromine or chlorine) to form 3-methylphenyl halide.

    Nucleophilic Substitution: The 3-methylphenyl halide is then reacted with sodium or potassium hydroxide to form the corresponding phenoxide ion.

    Coupling with Adamantyl Acetamide: The phenoxide ion is then reacted with 1-adamantyl acetamide under basic conditions to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-(1-adamantyl)-2-(3-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the acetamide group to an amine.

    Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, halogens (Cl₂, Br₂) for halogenation

Major Products Formed

    Oxidation: Oxidized derivatives of the phenoxy and adamantyl groups

    Reduction: Amine derivatives of the acetamide group

    Substitution: Nitrated, sulfonated, or halogenated derivatives of the phenoxy group

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of N-(1-adamantyl)-2-(3-methylphenoxy)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The adamantyl group can enhance the compound’s stability and bioavailability, while the phenoxy and acetamide groups can interact with specific molecular targets through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions.

Comparison with Similar Compounds

N-(1-adamantyl)-2-(3-methylphenoxy)acetamide can be compared with other compounds containing adamantyl, phenoxy, or acetamide groups:

    Adamantyl Compounds: Similar compounds include 1-adamantylamine and 1-adamantanol, which also feature the adamantyl group but differ in their functional groups.

    Phenoxy Compounds: Compounds like 4-phenoxyphenol and 2-phenoxyethanol share the phenoxy group but have different substituents.

    Acetamide Compounds: N-phenylacetamide and N-methylacetamide are examples of compounds with the acetamide group but different aromatic or alkyl substituents.

The uniqueness of this compound lies in the combination of these three functional groups, which imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(1-adamantyl)-2-(3-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO2/c1-13-3-2-4-17(5-13)22-12-18(21)20-19-9-14-6-15(10-19)8-16(7-14)11-19/h2-5,14-16H,6-12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADJSWYVJBKVERM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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